molecular formula C7H8N2O3 B1315163 Methyl 2-methoxypyrimidine-5-carboxylate CAS No. 38373-46-5

Methyl 2-methoxypyrimidine-5-carboxylate

Cat. No.: B1315163
CAS No.: 38373-46-5
M. Wt: 168.15 g/mol
InChI Key: ODEORWXODGHOOJ-UHFFFAOYSA-N
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Description

Methyl 2-methoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-methoxypyrimidine-5-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.

    Medicine: Research on potential pharmaceutical applications, such as antiviral and anticancer agents, often involves this compound.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Safety and Hazards

“Methyl 2-methoxypyrimidine-5-carboxylate” is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxypyrimidine-5-carboxylate can be achieved through several methods. One versatile method involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium (n-BuLi) followed by carbon dioxide (CO2) treatment . Another approach includes the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride (NaH) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Comparison with Similar Compounds

Methyl 2-methoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

  • 2-methoxypyrimidine-5-carboxylic acid
  • 2-methoxypyrimidine-4-carboxylate
  • 2-methoxypyrimidine-6-carboxylate

These compounds share similar structures but differ in the position and type of functional groups attached to the pyrimidine ring. This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications .

Properties

IUPAC Name

methyl 2-methoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEORWXODGHOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504874
Record name Methyl 2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38373-46-5
Record name 5-Pyrimidinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38373-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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